N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
Benzamide derivatives are a class of compounds that have been studied for various biological activities . They often contain a benzene ring attached to an amide group, and can have various substituents attached to the benzene ring .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative . The specific synthesis route would depend on the structure of the desired product .Molecular Structure Analysis
The molecular structure of a benzamide derivative can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on the substituents present. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of a benzamide derivative, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques .Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been explored, with certain compounds showing moderate antibacterial activity against a range of bacterial strains, including Gram-negative and Gram-positive bacteria. The study highlighted the synthesis process, structure elucidation using spectroscopic techniques, and the evaluation of antibacterial activity, indicating potential applications in antimicrobial research (Iqbal et al., 2017).
Antimicrobial and Hemolytic Activity
Another research focus involves the synthesis of 1,3,4-oxadiazole compounds with substituted acetamide groups, which have been evaluated for their antimicrobial activities against selected bacterial species. This includes the exploration of hemolytic activity to assess cytotoxic behavior, suggesting these compounds' potential in developing new antimicrobial agents with lower toxicity (Gul et al., 2017).
Mechanism of Action
The mechanism of action of a benzamide derivative would depend on its biological activity. For example, some benzamide derivatives have been found to have anti-tubercular activity, and their mechanism of action may involve inhibition of a specific enzyme in the Mycobacterium tuberculosis bacterium .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-3-2-4-16(11-14)21-26-22(30-27-21)15-7-9-28(10-8-15)13-20(29)25-19-6-5-17(23)12-18(19)24/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWXVZBTKVRNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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